5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide
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Overview
Description
Scientific Research Applications
Inhibitor of Secretory Phospholipase A₂
A series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, including compounds similar to 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide, have been synthesized and shown to inhibit secretory phospholipase A₂ from porcine pancreas. This finding indicates potential applications in conditions where inhibition of this enzyme is beneficial (Nakayama et al., 2011).
Potential Anti-Inflammatory and Analgesic Agent
Celecoxib derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential for the development of new therapeutic agents (Küçükgüzel et al., 2013).
Antiviral and Antineoplastic Applications
Research into derivatives of 5-trifluoromethyl-2'-deoxyuridine, a compound related to this compound, has shown potential antiviral and antineoplastic activities. This highlights the potential of such compounds in the development of treatments for viral infections and cancer (Lin, Chai, & Prusoff, 1976).
Safety and Hazards
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N,N-diethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2S2/c1-3-21(4-2)25(22,23)14-6-5-11(24-14)8-13-12(16)7-10(9-20-13)15(17,18)19/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLLBMKHBAHHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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